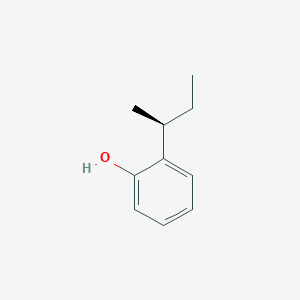

(S)-2-sec-butylphenol

Description

Significance of Chiral Phenolic Compounds in Chemical Science

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a ubiquitous class of organic molecules. beilstein-journals.org Their functions are diverse, ranging from acting as essential intermediates in chemical synthesis to possessing significant biological activities, including antioxidant and antimicrobial properties. rsc.orgresearchgate.net When a stereocenter is introduced, as in the case of 2-sec-butylphenol (B1202637), the molecule becomes chiral, existing as two non-superimposable mirror images known as enantiomers: (S)-2-sec-butylphenol and (R)-2-sec-butylphenol. acs.org

The significance of chirality in phenolic compounds is immense. The spatial arrangement of atoms can dramatically influence a molecule's interaction with other chiral entities, such as biological receptors, enzymes, or chiral catalysts. acs.org This stereospecificity is critical in fields like medicinal chemistry, where one enantiomer of a drug may exhibit therapeutic effects while the other is inactive or even harmful. acs.org Consequently, the ability to synthesize and study single enantiomers of chiral phenols is a major focus of research, driving the development of advanced asymmetric synthesis and chiral separation techniques. rsc.orgchim.it The study of these compounds provides valuable information on how subtle changes in three-dimensional structure affect molecular recognition and reactivity.

Scope and Objectives of Research on this compound

Research on this compound is driven by the need to understand the specific contributions of its stereochemistry to its physical and chemical behavior. While its racemic form is used as a chemical intermediate for products like resins and insecticides, the study of the pure (S)-enantiomer aims to unlock more specialized applications. acs.orgnih.gov

A primary objective is the investigation of stereospecific interactions. For example, research has demonstrated that the enantiomers of related sec-butylphenols can be used for the chiral resolution of complex molecules. In one study, racemic 4-sec-butylphenol (B1210997) was used to separate the enantiomers of an octanuclear iron-oxo-pyrazolato complex, where the P and M enantiomers of the complex showed selective coordination with the R and S enantiomers of the phenol (B47542), respectively. fiu.edu This highlights the potential of single-enantiomer sec-butylphenols as tools in supramolecular chemistry and materials science for creating stereochemically pure materials. fiu.edu

Another key objective lies in the field of pharmacology and materials science. It is known that the different stereoisomers of related compounds, such as 2,6-di-sec-butylphenol, exhibit distinct pharmacological activities and improved property profiles compared to racemic mixtures. google.com This precedent motivates research into the specific biological and material properties of this compound, separate from its (R)-enantiomer, to identify unique activities or enhanced performance. The synthesis of enantiomerically pure this compound is a significant challenge that falls within the broader scope of developing methods for the asymmetric ortho-alkylation of phenols. rsc.orgacs.org

Detailed Research Findings

The specific properties of this compound are cataloged in chemical databases, distinguishing it from its racemic counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(2S)-butan-2-yl]phenol | nih.gov |

| Molecular Formula | C₁₀H₁₄O | nih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| CAS Number | 159650-89-2 | acs.org |

| Canonical SMILES | CCC@HC1=CC=CC=C1O | nih.gov |

| InChI Key | NGFPWHGISWUQOI-QMMMGPOBSA-N | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

This table was generated using data from PubChem and the German version of Wikipedia. acs.orgnih.gov

Table 2: General Properties of 2-sec-Butylphenol (Racemate)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | acs.org |

| Melting Point | 12 °C | nih.gov |

| Boiling Point | 226-228 °C | nih.gov |

| Density | 0.982 g/mL at 25 °C | nih.gov |

| Refractive Index | n20/D 1.522 | nih.gov |

| Solubility in Water | Limited solubility | rsc.org |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, hydrocarbons | rsc.org |

This table was generated using data from various chemical suppliers and databases. rsc.orgacs.orgnih.gov

The industrial synthesis of racemic 2-sec-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with butene over an acid catalyst like gamma-aluminum oxide at high temperatures and pressures. acs.org The isolation of the pure (S)-enantiomer requires chiral separation techniques, such as chiral chromatography or diastereomeric crystallization, as direct asymmetric synthesis remains a complex challenge. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-butan-2-yl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFPWHGISWUQOI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Sec Butylphenol and Analogues

Catalytic Systems in the Preparation of Alkylphenols

The choice of the catalytic system is crucial not only for enantioselectivity but also for achieving high regioselectivity towards the desired ortho-alkylated product.

Heterogeneous Catalysis for Ortho-Alkylation

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them attractive for industrial applications. For the ortho-alkylation of phenols, catalysts derived from hydrotalcite-like anionic clays (B1170129) have been investigated. researchgate.net These materials can be tailored to enhance the selectivity for 2-alkylated phenols. researchgate.net The use of solid acid catalysts, such as zeolites or sulfated zirconia, can also promote the selective ortho-alkylation of phenols with alkenes.

While achieving high enantioselectivity with heterogeneous chiral catalysts remains a challenge, research in this area is ongoing. The development of chiral porous organic polymers and other supported chiral catalysts holds promise for future applications in the synthesis of (S)-2-sec-butylphenol. nih.gov

Influence of Catalysts on Regio- and Enantioselectivity

The catalyst structure and its interaction with the substrate are key determinants of both regio- and enantioselectivity. In Lewis acid-catalyzed reactions, the size and nature of the ligands on the metal center can influence the steric environment, thereby directing the alkylation to the less hindered ortho-position. Cooperative Lewis acid/metal dual catalysis has been shown to be a highly regioselective process for producing ortho-alkylated phenols. acs.org

In enantioselective catalysis, the chiral ligand or counterion of the catalyst interacts with the substrate through non-covalent interactions, such as hydrogen bonding or π-stacking, to create a diastereomeric transition state. This difference in energy between the two possible transition states leads to the preferential formation of one enantiomer. For example, peptide-based catalysts can influence both regio- and enantioselectivity in Baeyer–Villiger oxidations through hydrogen-bonding interactions, a principle that could be applied to phenol (B47542) alkylation.

| Catalyst Type | Potential Advantage | Key Considerations |

| Chiral Lewis Acids | High enantioselectivity | Catalyst loading, moisture sensitivity |

| Chiral Brønsted Acids | Metal-free, good selectivity | Substrate scope |

| Heterogeneous Catalysts | Recyclability, ease of separation | Lower enantioselectivity to date |

| Dual Catalytic Systems | High regioselectivity | Catalyst compatibility |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes to this compound. This involves considering aspects such as atom economy, the use of safer solvents, and energy efficiency. frontiersin.org

The development of catalytic methods, particularly with recyclable heterogeneous catalysts, aligns well with the principles of green chemistry by reducing waste and catalyst consumption. jddhs.com Solvent selection is another critical factor. The use of greener solvents like ethanol (B145695) or even water, where feasible, can significantly reduce the environmental impact of the synthesis. rsc.orgfrontiersin.org

Furthermore, designing synthetic routes that minimize the number of steps and avoid the use of protecting groups contributes to a greener process by reducing reagent consumption and waste generation. mdpi.com Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and reduced energy consumption. jddhs.com The ultimate goal is to develop a process that is not only efficient and selective but also sustainable and environmentally responsible. longdom.org

Solvent-Free and Atom-Economical Approaches

The development of solvent-free and atom-economical reactions is a critical endeavor in green chemistry, aiming to reduce waste and energy consumption. The primary route to 2-sec-butylphenol (B1202637) is the Friedel-Crafts alkylation of phenol with butene. This reaction is inherently atom-economical as it involves the direct addition of the butene molecule to the phenol ring, with no atoms being wasted as byproducts.

Recent research has focused on optimizing this process by eliminating the need for solvents, which are often a major source of waste in chemical synthesis. These solvent-free approaches typically utilize solid acid catalysts or high-temperature, high-pressure conditions to facilitate the reaction.

One common method involves the use of aluminum phenoxide as a catalyst, which can be generated in situ by reacting phenol with aluminum. The reaction is typically carried out at elevated temperatures and pressures. For instance, reacting phenol with butene-1 in the presence of an aluminum phenoxide catalyst at high temperatures and pressures can yield o-sec-butylphenol. Another approach utilizes gamma-aluminum trioxide as a catalyst under high pressure to achieve high selectivity for the ortho-alkylation product. uakron.edu

Solid acid catalysts, such as zeolites and acidic ion-exchange resins, have emerged as promising alternatives for the solvent-free alkylation of phenols. whiterose.ac.ukresearchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and high selectivity. The use of solid acids can circumvent the environmental issues associated with traditional homogeneous catalysts like aluminum chloride.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (psig) | Yield of o-sec-butylphenol (%) | Reference |

| Aluminum Phenoxide | Butene-1 | 275 | 1000 | High (not specified) | PrepChem.com |

| gamma-Aluminum Trioxide | n-butenes | 250-300 | 3.5-8.0 MPa | ~98% purity | The Good Scents Company |

| Triflic Acid (HOTf) | α-aryl-α-diazoesters | Not specified | Not specified | High (not specified) | Organic & Biomolecular Chemistry |

Sustainable Methodologies in Phenolic Compound Synthesis

Sustainable synthesis of phenolic compounds extends beyond solvent-free and atom-economical considerations to include the use of renewable feedstocks, recyclable catalysts, and energy-efficient processes. A significant challenge in the synthesis of this compound is achieving high enantioselectivity. While the synthesis of racemic 2-sec-butylphenol is well-established, methods for the specific production of the (S)-enantiomer are less documented in readily available literature.

The development of chiral catalysts for the asymmetric ortho-alkylation of phenols is an active area of research. While specific examples for the synthesis of this compound are scarce, progress in the enantioselective alkylation of phenols with other olefins provides a foundation for future work. For instance, chiral phosphoric acids have been used as catalysts in asymmetric dearomatization reactions of phenols. nih.govresearchgate.net Furthermore, planar-chiral cyclopentadienyl (B1206354) ruthenium complexes have shown promise in the regio- and enantioselective ortho-allylation of phenols. nih.gov These catalytic systems could potentially be adapted for the enantioselective butylation of phenol.

The use of solid acid catalysts is a key feature of sustainable methodologies for phenolic compound synthesis. Zeolites, in particular, are attractive due to their shape-selectivity, which can favor the formation of the desired ortho-isomer. whiterose.ac.uk Their robust nature also allows for regeneration and reuse, reducing catalyst waste. Hydrotalcite-like anionic clays have also been investigated as catalysts for the selective ortho-alkylation of phenol with alcohols, offering another avenue for sustainable synthesis. researchgate.net

The principles of sustainable chemistry also encourage the use of renewable resources. Lignin, a complex polymer found in wood, is a rich source of phenolic compounds and represents a potential renewable feedstock for the production of valuable chemicals, including alkylated phenols. mdpi.com

| Catalyst Type | Key Features | Application in Phenolic Synthesis | Reference |

| Solid Acid Catalysts (e.g., Zeolites) | Recyclable, Shape-selective, Reduced waste | Ortho-selective alkylation of phenols | whiterose.ac.ukresearchgate.net |

| Chiral Phosphoric Acids | Enantioselective catalysis | Asymmetric dearomatization of phenols | nih.govresearchgate.net |

| Planar-Chiral Ruthenium Complexes | Regio- and enantioselective catalysis | Ortho-allylation of phenols | nih.gov |

| Hydrotalcite-derived Catalysts | Recyclable, Base catalysis | Ortho-alkylation of phenols with alcohols | researchgate.net |

Spectroscopic and Structural Elucidation of S 2 Sec Butylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For (S)-2-sec-butylphenol, a combination of 1D and 2D NMR techniques provides comprehensive information about its carbon framework and the relative positions of its protons.

One-dimensional NMR spectra offer foundational information regarding the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region typically displays complex multiplets due to the protons on the benzene (B151609) ring, while the aliphatic region shows signals corresponding to the sec-butyl group. chemicalbook.com The phenolic hydroxyl (-OH) proton usually appears as a broad singlet, the chemical shift of which can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with aromatic carbons appearing in the downfield region (typically 110-160 ppm) and aliphatic carbons in the upfield region.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (like C1 and C2 of the aromatic ring) are not observed. This technique is crucial for unambiguously assigning the carbon signals of the sec-butyl group.

Table 1: Predicted 1D NMR Data for this compound

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic H | 6.7 - 7.2 | C-OH (C1) | 152-156 |

| -OH | 4.5 - 5.5 (variable) | C-CH (C2) | 135-139 |

| -CH- (sec-butyl) | ~2.96 | Aromatic CH | 115-130 |

| -CH₂- (sec-butyl) | ~1.63 | -CH- (sec-butyl) | 35-40 |

| -CH₃ (doublet, sec-butyl) | ~1.24 | -CH₂- (sec-butyl) | 28-32 |

| -CH₃ (triplet, sec-butyl) | ~0.87 | -CH₃ (sec-butyl, doublet) | 20-24 |

| -CH₃ (sec-butyl, triplet) | 10-14 |

Two-dimensional NMR experiments provide connectivity information, mapping out the relationships between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the methine proton (-CH-) of the sec-butyl group and the protons of the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, confirming the structure of the alkyl chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduyoutube.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). To determine the enantiomeric excess (ee), a chiral environment must be introduced to induce diastereomeric interactions, making the enantiomers chemically non-equivalent. chemicalforums.com

This is typically achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample. CSAs, such as derivatives of BINOL (1,1'-bi-2-naphthol), are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.orgacs.orgfrontiersin.org These diastereomeric complexes have different magnetic environments, leading to the splitting of signals in the NMR spectrum. For this compound, the addition of a suitable CSA would result in two distinct sets of peaks for certain protons (e.g., the methine proton of the sec-butyl group or nearby aromatic protons), one corresponding to the (S)-enantiomer and one to the (R)-enantiomer. The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is dominated by absorptions characteristic of its phenolic and alkyl components.

Key expected vibrational modes include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹, corresponding to the sec-butyl group. researchgate.net

C=C Stretch (Aromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, characteristic of a phenol (B47542). libretexts.org

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar bonds like O-H and C-O tend to be strong in FTIR, non-polar bonds and symmetric vibrations, such as those in the aromatic ring, are often strong in Raman spectra.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Breathing Modes: A very strong, sharp band around 1000 cm⁻¹, which is a characteristic feature of the benzene ring.

C-H Stretch (Aromatic and Aliphatic): Strong signals in the 2800-3100 cm⁻¹ region.

Aromatic C=C Bending and Stretching: Prominent bands in the 1300-1600 cm⁻¹ region that help characterize the substitution pattern.

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of compounds and for identifying unknown substances. When coupled with chromatographic techniques, it becomes a cornerstone for both qualitative and quantitative analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is highly effective for the analysis of volatile and semi-volatile compounds, making it ideal for studying this compound. thermofisher.com GC-MS is considered a gold standard in the forensic analysis of trace evidence due to its versatility in isolating and analyzing different components in unknown mixtures. spectroscopyonline.com

In the context of this compound, GC-MS is employed for trace analysis in various matrices, such as environmental water samples or biological fluids. thermofisher.comresearchgate.net The process involves injecting a sample into the GC, where it is vaporized and separated into its components in a capillary column. thermofisher.com Each component elutes at a specific retention time, after which it enters the mass spectrometer to be ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

Research has demonstrated the use of GC-MS in identifying isomeric butylphenols in reaction mixtures. The combination of gas chromatographic retention indices (RI) and mass spectra allows for the unambiguous identification of components without their prior isolation. cyberleninka.ru Furthermore, GC-MS is crucial for studying the biodegradation of 2-sec-butylphenol (B1202637). For instance, it has been used to analyze metabolites produced by degrading bacteria, such as Pseudomonas sp. strain MS-1, which metabolizes the compound. nih.gov In such studies, the organic extracts of a culture are analyzed to identify metabolic byproducts, providing insight into the degradation pathway. nih.gov

Below is a table summarizing typical parameters for the GC-MS analysis of alkylphenols.

| Parameter | Typical Setting | Purpose |

| GC Column | HP-5 MS (or equivalent) | Separates compounds based on polarity and boiling point. cyberleninka.ru |

| Injector Temperature | 260 °C | Ensures rapid vaporization of the sample. cyberleninka.ru |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thermofisher.comcyberleninka.ru |

| Oven Program | Temperature gradient (e.g., 80-280 °C) | Optimizes separation of multiple components in a mixture. cyberleninka.ru |

| Ionization Mode | Electron Impact (EI) | Fragments molecules into characteristic patterns for identification. |

| MS Detector | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.com |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides a full spectrum; SIM mode increases sensitivity for target analytes. thermofisher.com |

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that measures the mass of a molecule with extremely high accuracy. measurlabs.com This precision allows for the determination of a compound's elemental formula from its exact molecular mass. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. measurlabs.com

For this compound, which has the molecular formula C₁₀H₁₄O, HRMS provides a critical confirmation of its identity. nih.gov The technique can be used to identify molecular structures ranging from small organic molecules to large macromolecules. measurlabs.com Instruments such as the Q Exactive Orbitrap are capable of achieving the high resolution required for this type of analysis. mzcloud.org

The precise mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. For this compound (C₁₀H₁₄O), the theoretical monoisotopic mass can be compared against the experimentally measured mass to confirm its elemental composition.

| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.109550 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Theoretical Mass | 150.104465 |

An HRMS analysis of a sample containing this compound would be expected to yield a measured mass that is extremely close to this theoretical value (typically within 5 ppm), thereby confirming the elemental formula C₁₀H₁₄O. This high level of accuracy is invaluable for distinguishing the compound from other potential isomers or contaminants.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely employed in purity assessment, which is a critical step in the development and quality control of chemical compounds. HPLC offers high specificity and efficiency for impurity analysis. researchgate.net

In the analysis of this compound, HPLC is used to determine its concentration and assess its purity. nih.gov For example, studies on the biodegradation of 2-sec-butylphenol have utilized HPLC to monitor the decrease in its concentration over time. nih.gov The method typically involves using a reversed-phase column, such as a C18 (ODS) column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical HPLC analysis for purity assessment involves comparing the peak area of the main compound (this compound) to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, and their relative areas can be used to quantify the purity level. The method must be validated to ensure it is accurate, precise, linear, and specific for the intended analysis. researchgate.net

| Parameter | Typical Setting | Purpose |

| HPLC Column | Shim-pack VP-ODS (C18) or equivalent | Separates the analyte from impurities based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | Elutes the compounds from the column; composition can be adjusted to optimize separation. nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. researchgate.net |

| Detection | UV-Vis Detector (e.g., at 277 nm) | Detects and quantifies the compound based on its absorbance of UV light. nih.gov |

| Column Temperature | 20 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. researchgate.net |

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers: this compound and (R)-2-sec-butylphenol. youtube.com While enantiomers have identical physical properties like boiling point and solubility, they can exhibit different biological activities. youtube.com Therefore, the ability to separate and quantify individual enantiomers is crucial.

Chiral chromatography is the technique used for the separation of enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. csfarmacie.cz The differential interaction, which requires at least three points of contact between the CSP and the analyte, causes one enantiomer to be retained longer on the column than the other, resulting in their separation. youtube.com

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations.

Chiral GC: This method often employs capillary columns where the stationary phase contains a chiral selector, such as a derivatized cyclodextrin. gcms.cz Studies on similar compounds, like sec-butyl carboxylates, have shown that beta-cyclodextrin (B164692) derivatives are effective for separating enantiomers. researchgate.net

Chiral HPLC: This is a widely used approach for enantiomeric separation. csfarmacie.cz It utilizes columns packed with a chiral stationary phase. A variety of CSPs are available, based on selectors like polysaccharides, proteins, or macrocyclic antibiotics, which can be operated in normal-phase, reversed-phase, or polar organic modes to optimize resolution. csfarmacie.cz

The separation of the (S) and (R) enantiomers of 2-sec-butylphenol is essential for ensuring the enantiomeric purity of a sample.

| Technique | Chiral Selector/Stationary Phase | Principle of Separation |

| Chiral Gas Chromatography (GC) | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) in a polysiloxane phase. gcms.cz | Formation of temporary diastereomeric inclusion complexes with different stabilities for each enantiomer. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), macrocyclic antibiotics, or proteins immobilized on a silica (B1680970) support. csfarmacie.cz | Differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral stationary phase. csfarmacie.cz |

Environmental Transformation and Biotransformation Pathways of 2 Sec Butylphenol

Microbial Degradation Mechanisms

The breakdown of 2-sec-butylphenol (B1202637) in the environment is primarily carried out by bacteria that can utilize it as a source of carbon and energy. nih.govnih.gov Research has focused on isolating and characterizing these microorganisms to understand the specific biochemical pathways involved.

A key organism in the study of 2-sec-butylphenol biodegradation is Pseudomonas sp. strain MS-1. This novel bacterial strain was successfully isolated from freshwater sediment and demonstrated the ability to use 2-sec-butylphenol as its sole source of carbon and energy. nih.govnih.gov Strain MS-1 is a rod-shaped, gram-negative bacterium that is both catalase- and oxidase-positive. nih.gov

Under laboratory conditions, Pseudomonas sp. strain MS-1 has shown high efficiency in degrading this compound. It can completely break down 1.5 mM of 2-sec-butylphenol within a 30-hour period in a basal salt medium. nih.govresearchgate.netresearchgate.net This degradation is accompanied by a parallel increase in bacterial cell density, indicating the compound's utilization for growth. nih.govresearchgate.net The degradation rate of strain MS-1 is comparable to that of another studied strain, HBP1 Prp, which can degrade 2.0 mM of 2-sec-butylphenol within 45 hours. researchgate.net

| Characteristic | Description | Source |

|---|---|---|

| Isolation Source | Freshwater sediment | nih.govnih.gov |

| Morphology | Rod-shaped | nih.gov |

| Gram Stain | Negative | nih.gov |

| Biochemical Tests | Catalase-positive, Oxidase-positive | nih.gov |

| Metabolic Capability | Utilizes 2-sec-butylphenol as sole carbon and energy source | nih.govnih.gov |

| Degradation Efficiency | Completely degrades 1.5 mM 2-sec-butylphenol within 30 hours | nih.govresearchgate.netresearchgate.net |

The biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1 proceeds through a meta-cleavage pathway. nih.govnih.gov This is a common mechanism for the bacterial degradation of aromatic compounds. nih.govfrontiersin.org The pathway is initiated by the hydroxylation of the aromatic ring, followed by ring fission adjacent to the two hydroxyl groups (extradiol fission). frontiersin.org

In the case of 2-sec-butylphenol degradation by strain MS-1, the proposed metabolic sequence involves several key steps and intermediate metabolites identified through gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Hydroxylation : The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. nih.govresearchgate.net

Ring Cleavage : The resulting 3-sec-butylcatechol undergoes meta-cleavage, where the aromatic ring is opened to produce 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. nih.govcore.ac.uk

Hydrolysis : This meta-cleavage product is then further metabolized through hydrolysis to yield 2-methylbutyric acid and, presumably, 2-hydroxypent-2,4-dienoic acid. nih.govresearchgate.net The 2-methylbutyric acid is subsequently mineralized. nih.gov

This pathway is consistent with the degradation of 2-sec-butylphenol by Pseudomonas sp. strain HBP1 Prp, which also utilizes a meta-cleavage pathway involving the same initial intermediates. core.ac.uk

| Metabolite | Role in Pathway | Source |

|---|---|---|

| 3-sec-Butylcatechol | Product of initial hydroxylation | nih.govnih.govcore.ac.uk |

| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | Meta-cleavage product of 3-sec-butylcatechol | nih.govnih.govcore.ac.uk |

| 2-Methylbutyric acid | Hydrolysis product, subsequently mineralized | nih.govnih.govresearchgate.net |

The ability of Pseudomonas sp. strain MS-1 to degrade alkylphenols is highly dependent on the position of the alkyl group on the phenol (B47542) ring. nih.gov Degradation experiments have shown a strong preference for ortho-substituted phenols over those with substitutions at the meta or para positions (ortho >> meta = para). nih.gov

The strain can effectively degrade a variety of 2-alkylphenols with different sizes and branching of the alkyl chain. nih.govnih.gov However, it does not utilize or degrade most meta- and para-substituted alkylphenols, nor unsubstituted phenol itself. nih.gov This indicates that the position of the alkyl chain, rather than its size or structure, is the critical factor for the substrate specificity of the alkylphenol-metabolizing system in strain MS-1. nih.gov

| Compound | Position of Alkyl Group | Degradation by Strain MS-1 | Source |

|---|---|---|---|

| o-Cresol | ortho | Yes | nih.govnih.gov |

| 2-Ethylphenol | ortho | Yes | nih.govnih.gov |

| 2-n-Propylphenol | ortho | Yes | nih.govnih.gov |

| 2-Isopropylphenol | ortho | Yes | nih.govnih.gov |

| 2-sec-Butylphenol | ortho | Yes | nih.govnih.gov |

| 2-tert-Butylphenol | ortho | Yes | nih.govnih.gov |

| m-Cresol | meta | No | nih.gov |

| p-Cresol | para | No | nih.gov |

| 4-sec-Butylphenol (B1210997) | para | No | nih.gov |

| Phenol | N/A | No | nih.gov |

Enzymatic Biotransformation Processes

The microbial degradation of 2-sec-butylphenol is driven by specific enzymes that catalyze the key steps in the breakdown pathway. The initial and rate-limiting step is often the hydroxylation of the phenol ring, carried out by a class of enzymes known as monooxygenases. core.ac.uktechnion.ac.il

A well-characterized enzyme relevant to the degradation of 2-substituted phenols is 2-hydroxybiphenyl 3-monooxygenase (HbpA). technion.ac.il This FAD-dependent monooxygenase was first identified in Pseudomonas azelaica HBP1, a bacterium capable of growing on the fungicide 2-hydroxybiphenyl. nih.govwhiterose.ac.uk The enzyme catalyzes the first step in the degradation pathway, which is the ortho-hydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl. technion.ac.il

HbpA is a member of the class "A" flavoprotein monooxygenases and exhibits a broad substrate range, hydroxylating various 2-substituted phenols in the presence of NADH and molecular oxygen. technion.ac.ilnih.gov This includes the transformation of 2-sec-butylphenol. core.ac.uk The enzyme has been a subject of directed evolution experiments, which have successfully generated mutant versions with enhanced activity and improved biotransformation capabilities towards substrates like 2-sec-butylphenol. nih.govwhiterose.ac.uk

| Property | Description | Source |

|---|---|---|

| Enzyme Class | FAD-dependent monooxygenase (EC 1.14.13.44) | technion.ac.il |

| Source Organism | Pseudomonas azelaica HBP1 | technion.ac.ilnih.gov |

| Cofactor | FAD, NADH | technion.ac.il |

| Native Reaction | Hydroxylation of 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl | technion.ac.il |

| Substrate Range | Broad range of 2-substituted phenols, including 2-sec-butylphenol | core.ac.uktechnion.ac.ilnih.gov |

The enzymatic transformation of 2-sec-butylphenol follows the general mechanism of flavoprotein aromatic hydroxylases. whiterose.ac.uk The hydroxylation of the aromatic ring is believed to occur through electrophilic aromatic substitution. whiterose.ac.uk

While specific kinetic parameters for the transformation of 2-sec-butylphenol are not extensively detailed, data for the native substrate of HbpA, 2-hydroxybiphenyl, provide insight into the enzyme's function. Kinetic analyses were performed in 50 mM phosphate (B84403) buffer at pH 7.5. technion.ac.il The generation of HbpA variants through directed evolution with improved performance on 2-sec-butylphenol suggests that the enzyme's kinetics for this substrate can be significantly altered. nih.govwhiterose.ac.uk

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| 2-hydroxybiphenyl | Km (μM) | Not specified | technion.ac.il |

| kcat (s-1) | Not specified | technion.ac.il | |

| NADH | Km (μM) | Not specified | technion.ac.il |

| kcat (s-1) | Not specified | technion.ac.il | |

| Note: Specific values for Km and kcat were determined but not explicitly stated in the provided search result abstracts. The experiments were conducted with 0.4 mM NADH and 0.8–200 μM 2-hydroxybiphenyl for determining 2-hydroxybiphenyl kinetics, and with 0.2 mM 2-hydroxybiphenyl and 0.01–0.8 mM NADH for NADH kinetics. technion.ac.il |

Environmental Fate Modeling and Assessment of (S)-2-sec-butylphenol

The environmental fate of this compound is governed by a combination of biological and abiotic transformation processes, as well as its partitioning behavior between different environmental compartments. Understanding these factors is crucial for assessing its potential environmental exposure and risk.

Biodegradation Kinetics in Aquatic and Soil Environments

The biodegradation of 2-sec-butylphenol has been observed in aquatic environments, primarily driven by microbial activity. A notable example is the isolation of a novel bacterium, Pseudomonas sp. strain MS-1, from freshwater sediment, which is capable of utilizing 2-sec-butylphenol as its sole source of carbon and energy. nih.gov This bacterium demonstrated the ability to completely degrade a concentration of 1.5 mM of 2-sec-butylphenol within 30 hours under laboratory conditions. nih.gov The degradation pathway proceeds through a meta-cleavage pathway, with 3-sec-butylcatechol identified as an intermediate metabolite. nih.gov

While specific half-life data for 2-sec-butylphenol in diverse aquatic and soil environments are not extensively documented in the available literature, the metabolic activity of certain microorganisms provides a basis for its potential natural attenuation. For instance, resting cells of a Pseudomonas strain have shown the ability to biodegrade 2-(1-methylpropyl)phenol, exhibiting an oxygen uptake rate of 42 nmol O2/min/mg protein. nih.gov However, it is important to note that the biodegradability of related compounds can vary, as a study on 4-s-butylphenol showed no biodegradation over a two-week period using an activated sludge inoculum. nih.gov

Table 1: Biodegradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1

| Parameter | Value | Reference |

| Initial Concentration | 1.5 mM | nih.gov |

| Time for Complete Degradation | 30 hours | nih.gov |

| Environment | Freshwater Sediment (laboratory conditions) | nih.gov |

Partitioning Behavior and Distribution in Environmental Compartments

The partitioning behavior of a chemical compound dictates its distribution in the environment. For this compound, the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are key indicators of its environmental distribution.

The experimental log Kow of 2-sec-butylphenol has been determined to be 3.27. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov Based on this log Kow, an estimated bioconcentration factor (BCF) of 180 has been calculated, further supporting the potential for bioconcentration. nih.gov

The soil adsorption coefficient (Koc) provides insight into the mobility of a chemical in soil. For 2-sec-butylphenol, the Koc is estimated to be approximately 1400. nih.gov According to classification schemes, this value indicates that 2-sec-butylphenol is expected to have low mobility in soil, suggesting a tendency to adsorb to soil particles rather than leaching into groundwater. nih.govchemsafetypro.com

Table 2: Partitioning Properties of 2-sec-butylphenol

| Parameter | Value | Method | Reference |

| Log Kow | 3.27 | Experimental | nih.gov |

| Koc | ~1400 | Estimated | nih.gov |

| Bioconcentration Factor (BCF) | 180 | Estimated | nih.gov |

Phototransformation and Hydrolytic Stability

Abiotic degradation processes, such as phototransformation and hydrolysis, can also contribute to the environmental fate of this compound.

Phototransformation, or the degradation of a chemical by light, is a significant environmental fate process for 2-sec-butylphenol in the atmosphere. The primary mechanism of atmospheric degradation is the reaction with photochemically produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 9 hours, indicating that 2-sec-butylphenol is not persistent in the atmosphere. nih.gov

Table 3: Atmospheric Phototransformation of 2-sec-butylphenol

| Parameter | Value | Mechanism | Reference |

| Atmospheric Half-life | ~9 hours | Reaction with hydroxyl radicals | nih.gov |

Biological Interactions and Mechanistic Studies Non Human Models

Molecular Interactions with Biological Receptors

The interaction of (S)-2-sec-butylphenol with steroid hormone receptors, particularly the estrogen receptor (ER), has been a key area of research to understand its potential as an endocrine-disrupting chemical.

In vitro competitive binding assays using rat uterine cytosol have been employed to determine the affinity of 2-sec-butylphenol (B1202637) for the estrogen receptor. In these studies, the compound's ability to displace radiolabeled estradiol ([³H]-E₂) from the receptor is measured. Research has determined the median inhibitory concentration (IC50) and the relative binding affinity (RBA) of 2-sec-butylphenol. The IC50 value represents the concentration of the compound required to displace 50% of the radiolabeled ligand, while the RBA is calculated relative to the binding affinity of estradiol, which is set at 100%.

One study reported an IC50 value of 3.15 x 10⁻⁴ M for 2-sec-butylphenol, with a corresponding RBA of 0.00029%. This indicates a significantly lower binding affinity for the estrogen receptor compared to the natural ligand, estradiol.

The binding affinity of alkylphenols to the estrogen receptor is influenced by the structure of the alkyl substituent. Generally, the length and branching of the alkyl chain play a crucial role in determining the receptor affinity.

A comparative analysis of various alkylphenols reveals a trend where increasing the length of the alkyl chain tends to increase the binding affinity for the ER. For instance, nonylphenol and octylphenol exhibit higher binding affinities than butylphenol and ethylphenol. However, there appears to be a limit to this trend, as compounds with very long alkyl chains, such as 4-dodecylphenol, have shown a decrease in binding affinity compared to nonylphenol.

The position of the alkyl group on the phenol (B47542) ring also affects receptor binding. The data for 2-sec-butylphenol can be contextualized within this broader family of compounds to understand the structure-activity relationships that govern their interaction with steroid hormone receptors.

Table 1: Comparative Estrogen Receptor Binding Affinities of Selected Alkylphenols

| Compound | IC50 (M) | Relative Binding Affinity (RBA) (%) |

|---|---|---|

| 2-sec-Butylphenol | 3.15 x 10⁻⁴ | 0.00029 |

| 4-tert-Butylphenol | 3.68 x 10⁻⁴ | 0.00024 |

| 4-tert-Amylphenol | 1.05 x 10⁻⁵ | 0.0086 |

| 4-n-Octylphenol | 1.30 x 10⁻⁶ | 0.05 |

| 4-Nonylphenol | 3.10 x 10⁻⁷ | 0.28 |

Data sourced from in vitro studies using rat uterine estrogen receptors.

Antimicrobial Activity and Mechanisms

While specific studies on the antimicrobial growth inhibition by this compound are limited, research on related butylphenol isomers provides insights into its potential antimicrobial properties and mechanisms of action.

Studies on 2,4-di-tert-butylphenol (B135424), a structurally related compound, have demonstrated significant growth inhibition against a range of microorganisms. For example, the minimum inhibitory concentration (MIC) of 2,4-di-tert-butylphenol has been reported to be 16 µg/mL against Cutibacterium acnes, a bacterium associated with acne mdpi.com. Another study showed that 2,4-di-tert-butylphenol inhibited the growth of Bacillus cereus at the same concentration mdpi.com. It is plausible that 2-sec-butylphenol may exhibit similar, though not identical, inhibitory effects on various microbial systems. Further research is needed to establish the specific MIC values for this compound against a panel of relevant microbes.

The precise cellular targets of 2-sec-butylphenol have not been definitively identified. However, the mechanism of antimicrobial action for phenolic compounds, in general, is believed to involve the disruption of microbial cell membranes. The lipophilic nature of the alkyl group allows these compounds to intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. This can result in the leakage of intracellular components and disruption of essential processes such as electron transport and ATP synthesis.

Research on 2,4-di-tert-butylphenol suggests that its antimicrobial activity is due to its ability to permeabilize and disrupt the outer membrane of bacteria mdpi.com. It is hypothesized that 2-sec-butylphenol may act through a similar mechanism, targeting the bacterial cell membrane as its primary site of action.

Antioxidant and Radical Scavenging Properties

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Theoretical studies on the closely related compound 2,6-di-sec-butylphenol have provided insights into the molecular mechanism of its antioxidant action researchgate.netbiomedres.us. Computational analysis suggests that the primary mechanism of radical scavenging is through hydrogen abstraction from the phenolic hydroxyl group by free radicals, such as the hydroxyl radical (HO•) researchgate.netbiomedres.us. This process generates a stable phenoxyl radical, which can then be neutralized, thereby terminating the radical chain reaction researchgate.netbiomedres.us. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of the parent phenol.

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (a related compound)

| Assay | IC50 / Activity |

|---|---|

| DPPH radical scavenging | IC50 of 60 µg/ml thaiscience.info |

| ABTS radical scavenging | IC50 of 17 µg/ml thaiscience.info |

| Metal Chelating Assay | IC50 of 20 µg/ml thaiscience.info |

These values are for the related compound 2,4-di-tert-butylphenol and are provided for comparative purposes.

Computational Studies on Hydroxyl Radical Scavenging Mechanisms

Computational chemistry offers significant insights into the molecular mechanisms governing the antioxidant action of phenolic compounds. Theoretical studies, often employing Density Functional Theory (DFT), are used to model the reactions between phenols and reactive oxygen species (ROS), such as the highly damaging hydroxyl radical (HO•). These in silico models help to elucidate the chemical plausibility and energetic favorability of various reaction pathways.

For phenolic compounds, a primary antioxidant mechanism is hydrogen atom transfer (HAT), where the phenol donates its hydroxyl hydrogen to a radical, thereby neutralizing it. A computational study on 2,6-di-sec-butylphenol (DSBP), a structurally related compound to this compound, modeled its interaction with hydroxyl radicals. The proposed mechanism involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by the HO• radical. This process leads to the formation of a stable phenoxyl radical and a water molecule, effectively scavenging the reactive radical.

The calculations in such studies typically analyze several key parameters to determine the most likely reaction pathway. These include the atomic charge densities, the contributions of different atoms to the Highest Occupied Molecular Orbital (HOMO), and the bond dissociation energy (BDE) of the O-H bond. A lower BDE for the phenolic O-H bond indicates that the hydrogen atom can be more easily abstracted, suggesting higher antioxidant activity via the HAT mechanism. The stability of the resulting phenoxyl radical is also crucial; greater stability, often due to resonance delocalization or steric hindrance provided by alkyl groups, favors the scavenging reaction.

Table 1: Key Parameters in Computational Studies of Phenolic Antioxidant Mechanisms

| Parameter | Description | Significance in Radical Scavenging |

|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break the phenolic O-H bond homolytically. | A lower BDE value indicates a greater ease of hydrogen atom donation to a radical, suggesting a more efficient HAT mechanism. |

| Ionization Potential (IP) | The energy required to remove an electron from the antioxidant molecule. | Relates to the Single Electron Transfer (SET) mechanism. A lower IP facilitates electron donation to neutralize radicals. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Important for the Sequential Proton-Loss Electron Transfer (SPLET) mechanism, especially in polar solvents. |

| Spin Density Distribution | Describes the distribution of the unpaired electron in the resulting phenoxyl radical. | Wider delocalization of the unpaired electron across the aromatic ring indicates a more stable radical, making its formation more favorable. |

These theoretical models provide a foundational, molecule-level explanation for the antioxidant properties of phenols and guide further experimental validation.

Experimental Validation of Antioxidant Potential in Biologically Relevant Systems

While computational studies provide theoretical mechanisms, experimental assays are essential to validate and quantify the antioxidant potential of compounds like this compound in biologically relevant contexts. Several standardized in vitro methods are widely used to measure the capacity of a compound to neutralize free radicals. These assays typically rely on spectrophotometric or fluorometric detection to measure the quenching of a stable radical or the inhibition of oxidation of a probe.

Common assays for evaluating antioxidant activity include:

Oxygen Radical Absorbance Capacity (ORAC) Assay : This method measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by a source of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). labmanager.comnih.govmdpi.commoleculardevices.com The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve, with results often compared to a standard antioxidant like Trolox. nih.gov

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. mdpi.comnih.gov In the presence of an antioxidant that can donate an electron or a hydrogen atom, the radical is neutralized, and the solution is decolorized. nih.gov The change in absorbance is measured to quantify the antioxidant activity. nih.govnih.gov

2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay : Similar to the ABTS assay, this method uses a stable free radical, DPPH•, which has a deep violet color in solution. plos.org When the DPPH• radical accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured. plos.orgrsc.org

These assays can be adapted to various conditions (e.g., using different solvents or pH levels) to mimic different biological environments. mdpi.comnih.gov The choice of assay is important as they can be sensitive to different antioxidant mechanisms; for instance, ORAC is primarily a hydrogen atom transfer (HAT) based assay, while ABTS and DPPH assays can proceed via both HAT and single electron transfer (SET) mechanisms. mdpi.com Experimental validation using a battery of these tests provides a comprehensive profile of a compound's antioxidant potential.

Table 2: Common Experimental Assays for Antioxidant Potential

| Assay | Principle | Measured Endpoint | Primary Mechanism |

|---|---|---|---|

| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). moleculardevices.com | Area under the fluorescence decay curve. labmanager.com | Hydrogen Atom Transfer (HAT) nih.gov |

| ABTS | Decolorization of a pre-formed ABTS radical cation (ABTS•+) solution. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 734 nm). nih.gov | HAT and Single Electron Transfer (SET) mdpi.com |

| DPPH | Scavenging of the stable DPPH radical (DPPH•), leading to loss of violet color. plos.org | Decrease in absorbance at a specific wavelength (e.g., 517 nm). plos.org | HAT and Single Electron Transfer (SET) mdpi.com |

Metabolic Pathways in Non-Mammalian Systems

Identification of Metabolites and Biotransformation Products

The biodegradation of phenolic compounds is a critical process in environmental detoxification, and various microorganisms have evolved specific metabolic pathways to utilize them as a source of carbon and energy. In non-mammalian systems, bacteria are particularly adept at this process.

A novel bacterium, identified as Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has demonstrated the ability to completely degrade 2-sec-butylphenol, using it as its sole carbon and energy source. nih.govresearchgate.net Through analysis by gas chromatography-mass spectrometry (GC-MS), several key metabolites were identified, allowing for the proposal of a metabolic pathway. nih.gov

The proposed degradation pathway in Pseudomonas sp. strain MS-1 proceeds as follows:

Hydroxylation : The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol . This initial step is a common strategy in the aerobic degradation of aromatic compounds, preparing the ring for subsequent cleavage.

Ring Cleavage : The aromatic ring of 3-sec-butylcatechol is then opened. This occurs via a meta-cleavage pathway, yielding the ring fission product 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid .

Further Metabolism : This intermediate is further metabolized, leading to the formation of smaller, more readily usable molecules, including 2-methylbutyric acid , which is subsequently mineralized. nih.gov

This pathway is consistent with known metabolic routes for other alkylphenols in Pseudomonas species, highlighting a conserved strategy for breaking down these environmental contaminants. nih.gov

Table 3: Identified Metabolites of 2-sec-butylphenol in Pseudomonas sp. strain MS-1

| Metabolite | Role in Pathway | Method of Identification |

|---|---|---|

| 3-sec-butylcatechol | Initial hydroxylation product | GC-MS Analysis nih.gov |

| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | meta-cleavage product of the aromatic ring | GC-MS Analysis with TMS derivatization nih.gov |

| 2-methylbutyric acid | Downstream degradation product | GC-MS Analysis nih.gov |

Comparative Metabolic Studies Across Diverse Organisms

The metabolic pathways for phenolic compounds can vary significantly across different microbial genera and even species, reflecting diverse evolutionary adaptations to environmental niches. Comparing these pathways provides insight into the range of biocatalytic strategies employed by microorganisms.

Pseudomonas vs. Rhodococcus

While Pseudomonas sp. strain MS-1 degrades 2-sec-butylphenol via a meta-cleavage pathway, bacteria from the genus Rhodococcus are also known for their robust capabilities in degrading alkylphenols. nih.govnih.gov Studies on Rhodococcus rhodochrous have shown that it degrades 4-alkylphenols (e.g., 4-ethylphenol) also through a meta-cleavage pathway, initiated by a specific alkylphenol hydroxylase. nih.govbiorxiv.org A key difference lies in the substrate specificity and the position of enzymatic attack. The Pseudomonas strain acts on an ortho-substituted phenol, whereas the characterized Rhodococcus pathway acts on para-substituted phenols. nih.govnih.gov Interestingly, in Rhodococcus, the pathway for alkylphenols is distinct from the one used for unsubstituted phenol, which is catabolized via an ortho-cleavage pathway. nih.gov This demonstrates a high degree of metabolic specialization within a single organism.

Bacterial vs. Fungal Metabolism

Fungi also play a crucial role in the degradation of aromatic compounds, often employing different initial strategies compared to bacteria. For example, the fungus Aspergillus fumigatus has been shown to metabolize phenol through two simultaneous pathways. nih.gov One route involves ortho-hydroxylation to catechol, which is then processed via an intradiol (ortho) ring cleavage. The second route involves para-hydroxylation to hydroquinone, which is subsequently converted to 1,2,4-trihydroxybenzene before undergoing ring fission. nih.gov This dual-pathway approach provides metabolic flexibility. While specific studies on the fungal metabolism of this compound are limited, the known pathways for phenol suggest that fungi might hydroxylate the compound at different positions (e.g., C4 or C6) leading to different catecholic or hydroquinonic intermediates compared to the specific C3-hydroxylation seen in Pseudomonas sp. MS-1.

Anaerobic Degradation

In contrast to the aerobic pathways described above, anaerobic degradation proceeds differently. For instance, the anaerobic bacterium Clostridium bifermentans has been shown to degrade a related compound, 2-sec-butyl-4,6-dinitrophenol (dinoseb), via cometabolism, though without the accumulation of aromatic intermediates, suggesting a complete breakdown of the ring structure under anaerobic conditions. nih.gov

This comparative analysis highlights the metabolic diversity among non-mammalian organisms. Bacteria like Pseudomonas and Rhodococcus commonly employ hydroxylation followed by meta- or ortho-cleavage, with high specificity for substrate structure. Fungi may utilize multiple hydroxylation and cleavage pathways simultaneously, while anaerobic bacteria use entirely different mechanisms for ring degradation.

Compound Index

Computational Chemistry and Theoretical Investigations of S 2 Sec Butylphenol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For (S)-2-sec-butylphenol, these methods can elucidate its reactivity, stability, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure Analysis

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In a typical DFT study of a substituted phenol (B47542), the HOMO is often localized on the phenol ring and the hydroxyl group, indicating that this is the region most susceptible to electrophilic attack and the primary site of electron donation. The LUMO is usually distributed over the aromatic ring, representing the region where an incoming electron would be accommodated. For this compound, the sec-butyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to unsubstituted phenol, potentially increasing its reactivity.

Detailed research findings from DFT calculations on similar substituted phenols, such as 2,4-di-tert-butylphenol (B135424), have shown that such computations can effectively predict molecular geometry and vibrational frequencies, which show good agreement with experimental data. nih.gov The calculated HOMO and LUMO energies for these molecules confirm that charge transfer can occur within the molecule. nih.gov

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 1.8 D |

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. TD-DFT calculations can predict the excitation energies (which correspond to the wavelengths of light a molecule absorbs) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, TD-DFT can simulate its UV-Vis spectrum, which is typically characterized by absorptions in the ultraviolet region due to π-π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent, an effect that can be modeled in TD-DFT calculations using various solvent models. Comparing the computationally predicted spectrum with an experimentally measured one can help in the structural confirmation of the molecule and provide a deeper understanding of its electronic transitions.

Studies on similar phenolic compounds have demonstrated that TD-DFT calculations can reproduce experimental UV-Vis spectra with reasonable accuracy. nih.govarxiv.org For instance, a theoretical study on 2,4-di-tert-butylphenol showed that the energy calculated by TD-DFT complements the experimental findings. nih.gov The predicted absorption maxima generally correspond to the π-π* transitions of the aromatic system.

| Excited State | Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 275 | 0.025 | HOMO -> LUMO |

| S2 | 220 | 0.150 | HOMO-1 -> LUMO |

| S3 | 205 | 0.650 | HOMO -> LUMO+1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding how this compound might interact with biological systems and how its specific 3D shape influences its properties.

In Silico Ligand-Protein Docking Studies

In silico ligand-protein docking is a molecular modeling technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is crucial in drug discovery and toxicology for predicting the binding affinity and interaction patterns of a compound with a specific biological target.

For this compound, docking studies could be performed to investigate its potential interaction with various protein targets. Given its phenolic structure, relevant targets could include nuclear receptors like the estrogen receptor or androgen receptor, as other alkylphenols are known to be endocrine disruptors. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

For example, studies on other phenolic compounds, like bisphenols, have successfully used molecular docking to predict their binding to estrogen and androgen receptors, with the results correlating well with in vitro bioassay data. nih.govhilarispublisher.com These studies often show that the hydroxyl group of the phenol is crucial for forming hydrogen bonds with specific residues in the receptor's binding pocket, while the alkyl group engages in hydrophobic interactions.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Estrogen Receptor Alpha | -7.5 | Glu353, Arg394 | Hydrogen Bond |

| Leu387, Phe404 | Hydrophobic | ||

| Androgen Receptor | -6.8 | Asn705, Thr877 | Hydrogen Bond |

| Met745, Leu704 | Hydrophobic |

Conformational Analysis and Stereochemical Influences

The rotation around these bonds gives rise to different conformers, or rotamers, each with a specific potential energy. The most stable conformation will be the one that minimizes steric hindrance. The bulky sec-butyl group will tend to orient itself to reduce clashes with the hydroxyl group. The stereochemistry at the chiral center of the (S)-sec-butyl group is a critical factor. The specific arrangement of the ethyl and methyl groups around the chiral carbon will dictate the most energetically favorable orientation of the entire sec-butyl substituent relative to the plane of the phenyl ring. For instance, the molecule will likely adopt a conformation where the largest group on the chiral carbon (the ethyl group) is pointed away from the hydroxyl group to minimize steric strain.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational search to identify the low-energy conformers and calculate their relative energies. This information is vital for understanding how the molecule presents itself for interaction with other molecules, such as protein receptors, where a specific conformation might be required for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. wikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental data. Once a reliable QSAR model is built, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR model could be used to predict various properties, such as its toxicity, biodegradability, or receptor binding affinity, based on its structural features. The development of such a model would typically involve a dataset of various alkylphenols with known experimental values for the property of interest. Molecular descriptors for each compound, including constitutional, topological, geometrical, and quantum-chemical descriptors, would be calculated. Statistical methods, such as multiple linear regression (MLR), are then used to build the predictive model.

A study on the degradability of 26 different alkylphenols successfully developed QSAR models to predict their 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD). tandfonline.comnih.gov These models used descriptors related to molecular size, shape, and electronic properties to predict the environmental fate of these compounds. tandfonline.comnih.gov Such models are valuable for environmental risk assessment, allowing for the estimation of the persistence of compounds like this compound in the environment.

| Descriptor | Description | Correlation |

|---|---|---|

| 2Xv | Valence connectivity index (order 2) | Positive |

| SASA | Solvent Accessible Surface Area | Negative |

| TOE | Total Energy | Positive |

| RB | Rotatable Bonds | Negative |

| Model Statistics: R2 = 0.924, Q2cv = 0.854 |

Development of Predictive Models for Biological and Environmental Activities

The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is essential for forecasting the biological and environmental activities of chemical compounds like this compound without extensive experimental testing. These models are built on the principle that the structure of a molecule dictates its activity and properties. For chiral molecules such as this compound, the specific three-dimensional arrangement of atoms is paramount, as stereoisomers can exhibit vastly different therapeutic and toxicological effects. nih.govbiomedgrid.com

Recent advancements in computational chemistry have focused on creating "stereochemically-aware" models. biorxiv.org Traditional QSAR models that rely on 2D molecular representations are incapable of distinguishing between enantiomers. biorxiv.orgresearchgate.net However, by incorporating 3D molecular descriptors, modern deep neural networks and other machine learning algorithms can generate bioactivity descriptors that capture the unique spatial configuration of the (S)-enantiomer. nih.gov A systematic analysis of over 1 million compounds revealed that a significant portion (~40%) of spatial isomer pairs exhibit distinct biological activities, underscoring the necessity of 3D-aware modeling. nih.govbiorxiv.org

For predicting the environmental fate of this compound, computational models are used to estimate its persistence, partitioning behavior, and potential for biodegradation. epa.govnih.govnih.gov Alkylphenols are recognized as environmental pollutants, and their physicochemical properties, particularly high octanol-water partition coefficient (Kow) values, indicate a tendency to partition into sediments. nih.govresearchgate.net Predictive models for environmental activity integrate data on chemical structure with environmental parameters to forecast distribution across various compartments like air, water, and soil. rsc.org The development of a robust predictive model for this compound would involve the following steps, outlined in the table below.

| Step | Description | Computational Tools/Methods | Relevance for this compound |

|---|---|---|---|

| 1. Data Curation | Collection of high-quality experimental data on the biological (e.g., receptor binding, toxicity) and environmental (e.g., biodegradability, soil sorption) activities of this compound and structurally related alkylphenols. | Chemical databases (e.g., ChEMBL, PubChem), environmental fate databases (e.g., EPA databases). | Provides the foundational dataset for training and validating the predictive model. |

| 2. Molecular Descriptor Calculation | Generation of numerical descriptors that quantify the physicochemical, topological, and 3D structural features of the molecules. | Software packages like RDKit, Mordred; methods include calculation of constitutional, electronic, and steric (3D) descriptors. | Crucial for capturing the unique chirality of the (S)-enantiomer, which governs its specific interactions with chiral biological targets (e.g., enzymes, receptors). |

| 3. Model Building | Application of machine learning algorithms to establish a mathematical relationship between the molecular descriptors (independent variables) and the observed activity (dependent variable). | Algorithms such as Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN). mdpi.com | The resulting model equation or algorithm can predict the activity of new or untested compounds based solely on their structure. |

| 4. Model Validation | Rigorous testing of the model's accuracy, robustness, and predictive power using internal (e.g., cross-validation) and external validation sets. | Statistical metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Leave-One-Out cross-validation. mdpi.comnih.gov | Ensures the model is reliable and not overfitted, providing confidence in its predictions for this compound. |

Correlation of Molecular Descriptors with Functional Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. In computational chemistry, these descriptors are used to create a quantitative link between the structure of this compound and its functional properties, such as receptor affinity, metabolic stability, or environmental persistence. For a chiral compound, descriptors that account for the three-dimensional structure are critical, as they can differentiate the (S)-enantiomer from its (R)-counterpart.

The functional properties of this compound are governed by a combination of factors including its size, shape, lipophilicity, and electronic charge distribution. For instance, lipophilicity, often described by the LogP (octanol-water partition coefficient), is a key descriptor for predicting how the compound will distribute in biological systems or partition in the environment. nih.gov Electronic descriptors, such as partial charges on atoms, can help predict how the molecule interacts with polar enzymes or soil components.

The following table presents key computed molecular descriptors for the racemate of 2-sec-butylphenol (B1202637). While these specific values represent the achiral molecule, 3D computational models would generate distinct steric and quantum-chemical descriptors for the (S)-enantiomer, which would be crucial for correlating with stereoselective functional properties.

| Molecular Descriptor | Computed Value (for 2-sec-butylphenol) | Potential Correlation with Functional Properties |

|---|---|---|

| Molecular Weight | 150.22 g/mol nih.gov | Correlates with general size and diffusion characteristics. |

| XLogP3 | 3.4 nih.gov | Indicates lipophilicity; correlates with membrane permeability, bioavailability, and partitioning into organic environmental compartments. nih.govresearchgate.net |

| Hydrogen Bond Donor Count | 1 nih.gov | Relates to the ability to donate a hydrogen bond (from the hydroxyl group), influencing interactions with biological receptors and environmental matrices. |

| Hydrogen Bond Acceptor Count | 1 nih.gov | Relates to the ability to accept a hydrogen bond (at the oxygen atom), also key for molecular recognition processes. |

| Polar Surface Area | 20.2 Ų nih.gov | Correlates with transport properties, including penetration of the blood-brain barrier and cell membranes. |